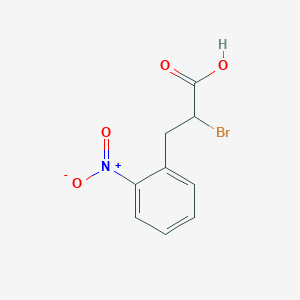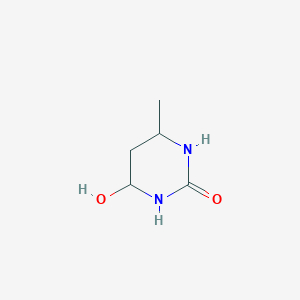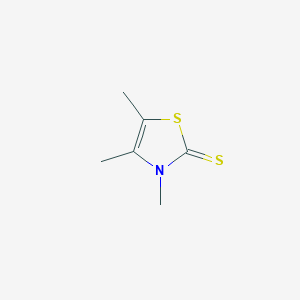
2(3H)-Thiazolethione, 3,4,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Thiazolethione, 3,4,5-trimethyl- is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by three methyl groups attached to the thiazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolethione, 3,4,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,5-trimethylthioamide with a suitable halogenating agent to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: On an industrial scale, the production of 2(3H)-Thiazolethione, 3,4,5-trimethyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups on the thiazole ring can participate in electrophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated thiazole derivatives.
科学的研究の応用
2(3H)-Thiazolethione, 3,4,5-trimethyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2(3H)-Thiazolethione, 3,4,5-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor binding.
類似化合物との比較
- 2(3H)-Thiazolethione, 4,5-dimethyl-
- 2(3H)-Thiazolethione, 3,4-dimethyl-
- 2(3H)-Thiazolethione, 3,5-dimethyl-
Comparison: 2(3H)-Thiazolethione, 3,4,5-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity compared to its dimethyl counterparts. The additional methyl group can affect the compound’s steric and electronic properties, potentially leading to differences in its interaction with molecular targets and its overall stability.
特性
CAS番号 |
21364-38-5 |
|---|---|
分子式 |
C6H9NS2 |
分子量 |
159.3 g/mol |
IUPAC名 |
3,4,5-trimethyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-4-5(2)9-6(8)7(4)3/h1-3H3 |
InChIキー |
MZBUJUWHEHJJKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=S)N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




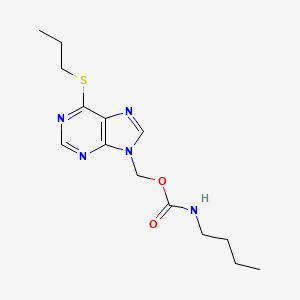
phosphanium chloride](/img/structure/B14716299.png)
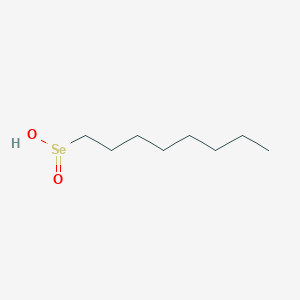
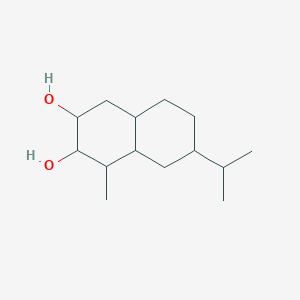
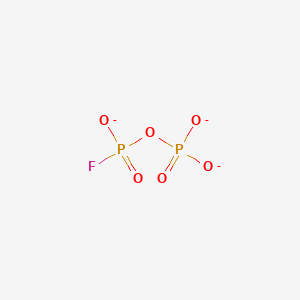
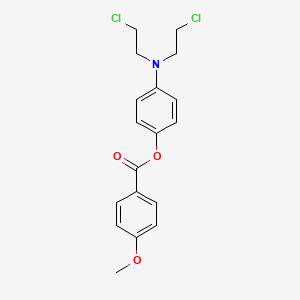

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
